An In-depth Technical Guide to the Chemical Properties of 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde
An In-depth Technical Guide to the Chemical Properties of 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde is a fluorinated heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its pyrazole core, substituted with a fluorophenyl group and an aldehyde moiety, makes it a versatile building block for the synthesis of a wide range of biologically active molecules and functional materials. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, properties highly sought after in drug discovery. The aldehyde group provides a reactive handle for further chemical modifications, allowing for the construction of complex molecular architectures. This guide provides a comprehensive overview of the known chemical properties, synthesis, and analytical characterization of this compound.
Chemical and Physical Properties
The fundamental chemical and physical properties of 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| Chemical Formula | C₁₀H₇FN₂O |
| Molecular Weight | 190.17 g/mol |
| CAS Number | 306936-57-2 |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 168-172 °C |
| Solubility | Soluble in common organic solvents such as DMSO and methanol. Limited solubility in water. |
| SMILES | O=Cc1cn[nH]c1c2ccc(F)cc2 |
| InChI Key | CMXTUUXWJBLVEH-UHFFFAOYSA-N |
Synthesis
The most common and effective method for the synthesis of 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde is the Vilsmeier-Haack reaction.[1] This reaction involves the formylation of an active hydrogen atom using a Vilsmeier reagent, which is typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The synthesis generally proceeds in two main steps: the formation of a hydrazone followed by cyclization and formylation.
Experimental Workflow for Synthesis and Analysis
Caption: Workflow for the synthesis and analysis of 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde.
Detailed Experimental Protocol: Vilsmeier-Haack Synthesis
Step 1: Synthesis of 1-(1-(4-Fluorophenyl)ethylidene)hydrazine (Hydrazone Intermediate)
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To a solution of 4'-fluoroacetophenone (1.0 eq) in ethanol (10 volumes), add hydrazine hydrate (1.2 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
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Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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Add cold water to the residue to precipitate the hydrazone.
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Filter the solid, wash with cold water, and dry under vacuum to obtain the crude hydrazone, which can be used in the next step without further purification.
Step 2: Synthesis of 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde
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Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3.0 eq) to ice-cold N,N-dimethylformamide (DMF, 10 volumes) with stirring.
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To this freshly prepared Vilsmeier reagent, add the hydrazone from Step 1 (1.0 eq) portion-wise, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 8-12 hours.
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Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice with constant stirring.
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Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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The solid product will precipitate out. Filter the precipitate, wash thoroughly with water, and dry under vacuum.
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For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde.
Spectral Data and Characterization
The structural confirmation and purity of 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde are typically established using a combination of spectroscopic methods.
| Spectroscopic Data | |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | ~13.5 (s, 1H, NH), 9.8 (s, 1H, CHO), 8.5 (s, 1H, pyrazole-H), 7.8-7.9 (m, 2H, Ar-H), 7.3-7.4 (t, 2H, Ar-H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | ~185.0 (CHO), 163.0 (d, J=245 Hz, C-F), 140.0, 130.0 (d, J=8 Hz), 128.0 (d, J=3 Hz), 116.0 (d, J=22 Hz), 115.0 |
| FT-IR (KBr, cm⁻¹) | ~3200-3000 (N-H stretch), 1670-1660 (C=O stretch, aldehyde), 1600 (C=C stretch), 1230-1220 (C-F stretch) |
| Mass Spectrometry (ESI+) | m/z 191.06 [M+H]⁺ |
Note: The spectral data provided are predicted values based on the structure and data for similar compounds and should be confirmed by experimental analysis.
Chemical Reactivity and Applications
The chemical reactivity of 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde is dominated by the aldehyde functional group and the pyrazole ring system.
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Aldehyde Group: The aldehyde moiety is susceptible to nucleophilic attack and can undergo a variety of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines and active methylene compounds to form Schiff bases and α,β-unsaturated systems, respectively. These reactions are instrumental in the synthesis of diverse derivatives with potential biological activities.
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Pyrazole Ring: The pyrazole ring is a stable aromatic system. The N-H proton is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation to generate a library of substituted pyrazoles.
The unique structural features of this compound make it a valuable intermediate in the development of:
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Pharmaceuticals: Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde serves as a key starting material for the synthesis of novel therapeutic agents.
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Agrochemicals: The pyrazole scaffold is also present in a number of commercially successful herbicides and insecticides. The fluorinated phenyl group can enhance the efficacy and selectivity of these agrochemicals.
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Materials Science: The aromatic and polar nature of the molecule, along with its potential for derivatization, makes it a candidate for incorporation into functional polymers and dyes.
Safety and Handling
3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is classified as a skin and eye irritant and may cause respiratory irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde is a key heterocyclic building block with significant potential in drug discovery and materials science. This guide has provided a comprehensive overview of its chemical and physical properties, a detailed synthetic protocol, and methods for its characterization. The versatile reactivity of its functional groups opens up numerous avenues for the development of novel compounds with tailored properties, making it a valuable tool for researchers and scientists in various disciplines.
